molecular formula C14H11NO3S B5550855 1-(1,3-benzodioxol-5-yl)-2-pyridin-2-ylsulfanylethanone

1-(1,3-benzodioxol-5-yl)-2-pyridin-2-ylsulfanylethanone

Cat. No.: B5550855
M. Wt: 273.31 g/mol
InChI Key: OXLNDAHKKVDTBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Benzodioxol-5-yl)-2-pyridin-2-ylsulfanylethanone is an organic compound that features a benzodioxole ring fused with a pyridine ring through a sulfanyl ethanone linkage

Preparation Methods

The synthesis of 1-(1,3-benzodioxol-5-yl)-2-pyridin-2-ylsulfanylethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(1,3-Benzodioxol-5-yl)-2-pyridin-2-ylsulfanylethanone undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, copper iodide.

Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-2-pyridin-2-ylsulfanylethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-yl)-2-pyridin-2-ylsulfanylethanone involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or proteins involved in cancer cell proliferation. The compound can induce apoptosis in cancer cells by disrupting cellular pathways and causing cell cycle arrest .

Comparison with Similar Compounds

1-(1,3-Benzodioxol-5-yl)-2-pyridin-2-ylsulfanylethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined benzodioxole and pyridine structure, which imparts specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-pyridin-2-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c16-11(8-19-14-3-1-2-6-15-14)10-4-5-12-13(7-10)18-9-17-12/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLNDAHKKVDTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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